molecular formula C15H15F6N3O B2981364 1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol CAS No. 680594-01-8

1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol

Cat. No. B2981364
CAS RN: 680594-01-8
M. Wt: 367.295
InChI Key: AAHDYZXSWPDJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol” is an organic molecule that contains two trifluoromethyl groups (-CF3), which are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Research on compounds structurally related to 1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol has focused on their synthesis and potential applications in medicinal chemistry. For example, the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives have been explored for their antimicrobial activities via a Vilsmeier–Haack reaction approach, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016). Similarly, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against phytopathogenic fungi, with some displaying higher antifungal activity than the commercial fungicide boscalid (Du et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

Compounds with pyrazoloquinoline structures, similar to the compound , have been studied as emitting materials in organic light-emitting diodes (OLEDs). For instance, 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents have been synthesized and tested in OLED devices, demonstrating the potential for bright blue light emission, with the electroluminescence, turn-on voltage, and external quantum efficiency showing dependence on substitution (T. and et al., 2001).

Anticancer and Anti-inflammatory Activities

Synthetic efforts have also been directed towards developing pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of this chemical framework in drug discovery. These compounds have shown promising results in cytotoxic assays against cancer cell lines and in inhibiting 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Catalytic Activities

Research into the catalytic activities of complexes derived from pyrazole-based ligands, akin to the compound of interest, has revealed their potential in various catalytic processes. For example, dinuclear copper(II) complexes derived from pyrazole-containing tridentate ligands have been synthesized and characterized, with some showing promising results in the catalytic oxidation of catechols, a reaction relevant to mimicking the functional properties of catechol oxidase (Zhang et al., 2007).

Future Directions

The future research directions for this compound could involve further studies to determine its potential uses, particularly in the field of medicinal chemistry given the presence of the trifluoromethyl groups .

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F6N3O/c16-14(17,18)11-3-1-10(2-4-11)7-22-8-12(25)9-24-6-5-13(23-24)15(19,20)21/h1-6,12,22,25H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHDYZXSWPDJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(CN2C=CC(=N2)C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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